

Flecainide-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flecainide-d3*

Cat. No.: *B565084*

[Get Quote](#)

Introduction

Flecainide-d3 is the deuterated analog of Flecainide, a potent class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] Stable isotope-labeled compounds like **Flecainide-d3** are invaluable tools in pharmaceutical research and development, primarily serving as internal standards for quantitative bioanalytical assays.[2][3] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight but nearly identical chemical properties to the parent drug. This characteristic allows for its use in mass spectrometry-based analytical methods to ensure high accuracy and precision in the quantification of Flecainide in biological matrices.[4][5]

This technical guide provides an in-depth overview of **Flecainide-d3**, including its chemical structure, physicochemical properties, and applications in experimental protocols. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and clinical research.

Chemical Structure and Properties

Flecainide-d3 is structurally identical to Flecainide, with the exception of three deuterium atoms replacing three hydrogen atoms on the piperidine ring. The systematic name for Flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

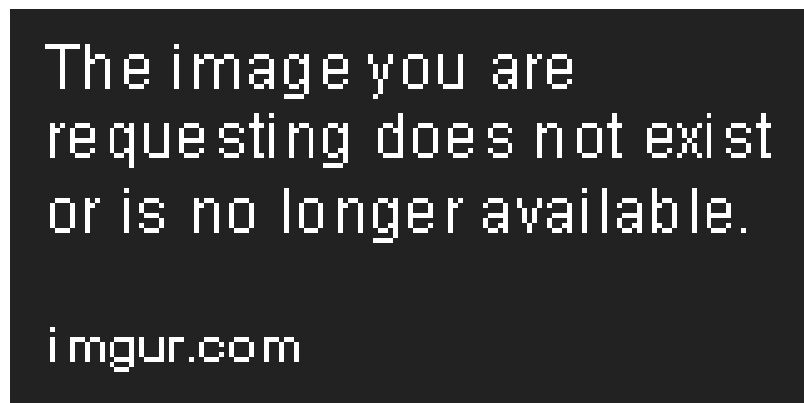
Chemical Structure of **Flecainide-d3**:

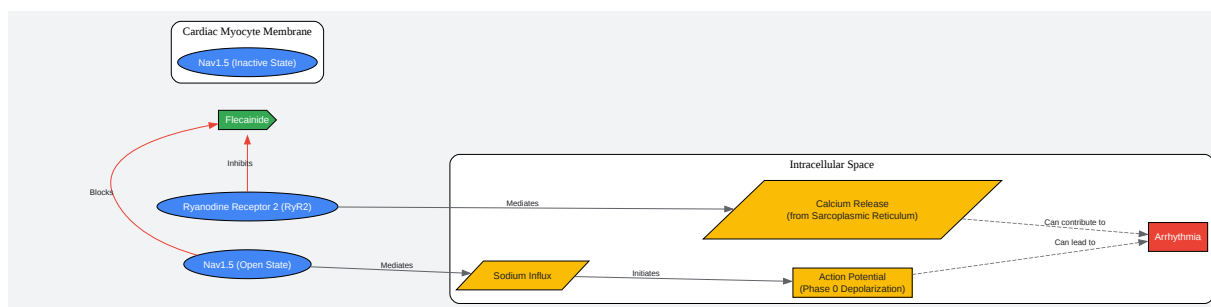
Figure 1: Chemical structure of Flecainide, with the piperidine ring where deuterium substitution occurs in **Flecainide-d3**.

The key physicochemical properties of Flecainide and its deuterated analog are summarized in the table below.

| Property | Flecainide | Flecainide-d3 |
|-----------------------|--|---|
| Chemical Formula | C ₁₇ H ₂₀ F ₆ N ₂ O ₃ | C ₁₇ H ₁₇ D ₃ F ₆ N ₂ O ₃ |
| Molecular Weight | 414.34 g/mol | 417.36 g/mol |
| CAS Number | 54143-55-4 | 127413-31-4 |
| Appearance | White solid powder | Not specified, expected to be a white solid |
| Melting Point | 146-152°C (as acetate salt) | Not specified |
| pKa (Strongest Basic) | 9.62 | Not specified, expected to be very similar to Flecainide |

Mechanism of Action of Flecainide

Flecainide exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels (Nav1.5) and, to a lesser extent, the ryanodine receptor 2 (RyR2). This dual action modulates cardiac conduction and intracellular calcium handling.



[Click to download full resolution via product page](#)

Flecainide's dual mechanism of action on cardiac ion channels.

Experimental Protocols

Flecainide-d3 is predominantly used as an internal standard in analytical methods for the quantification of Flecainide in biological samples. Below are representative experimental protocols for sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS).

Plasma Sample Preparation for LC-MS/MS Analysis

- Objective: To extract Flecainide and **Flecainide-d3** from human plasma for quantitative analysis.

- Materials:
 - Human plasma samples
 - **Flecainide-d3** internal standard solution
 - Methanol containing 0.1% formic acid
 - Vortex mixer
 - Centrifuge
- Procedure:
 - To 100 µL of human plasma, add a known concentration of **Flecainide-d3** internal standard.
 - Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the samples at 13,000 rpm for 10 minutes.
 - Collect the supernatant for injection into the LC-MS/MS system.

UPLC-MS/MS Method for Flecainide Quantification

- Objective: To quantify the concentration of Flecainide in plasma extracts.
- Instrumentation:
 - Ultra-Performance Liquid Chromatography (UPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

- Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid
- Flow Rate: 0.25 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitored Transitions:
 - Flecainide: m/z 415.4 \rightarrow 301.1
 - **Flecainide-d3** (Internal Standard): m/z 419.4 \rightarrow 305.1
- Data Analysis:
 - The concentration of Flecainide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Flecainide in humans.

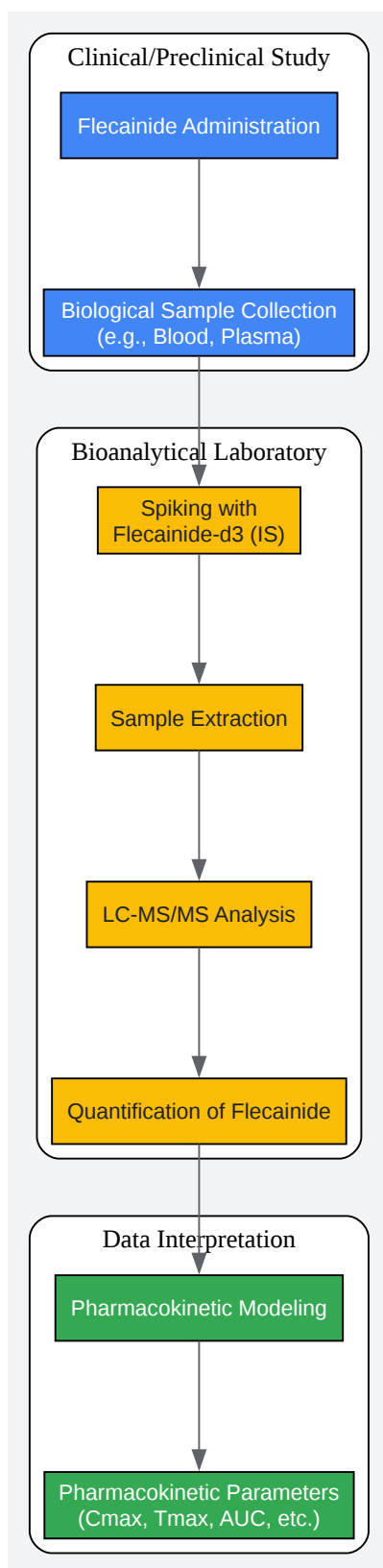
Flecainide-d3 is instrumental in obtaining such precise quantitative data through its use as an internal standard in the analytical methods.

| Parameter | Value | Reference |
|--|---|-----------|
| Bioavailability (Oral) | ~90% | |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | |
| Plasma Half-life (Healthy Subjects) | 13-16 hours | |
| Plasma Half-life (Cardiac Patients) | ~20 hours | |
| Protein Binding | ~40% | |
| Elimination | Primarily renal (as unchanged drug and metabolites) | |
| Therapeutic Plasma Concentration | 0.2 - 1.0 µg/mL | |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Flecainide is the cardiac action potential, specifically the rapid depolarization phase (Phase 0), which is dependent on the influx of sodium ions. By blocking the Nav1.5 sodium channels, Flecainide slows the rate of depolarization, thereby prolonging the QRS duration on an electrocardiogram.

The workflow for a typical pharmacokinetic study involving Flecainide and its deuterated internal standard can be visualized as follows:



[Click to download full resolution via product page](#)

Workflow for a pharmacokinetic study of Flecainide using **Flecainide-d3**.

Conclusion

Flecainide-d3 is an essential tool for the accurate and precise quantification of Flecainide in biological matrices. Its use as an internal standard in mass spectrometry-based assays is a gold standard in preclinical and clinical drug development. This technical guide has provided a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **Flecainide-d3**, which will be of significant value to researchers and scientists in the pharmaceutical industry and academia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flecainide-d3: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565084#what-is-flecainide-d3-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com